molecular formula C14H13NO2 B1617363 2-hydroxy-N-(2-methylphenyl)benzamide CAS No. 7133-56-4

2-hydroxy-N-(2-methylphenyl)benzamide

Cat. No. B1617363
CAS RN: 7133-56-4
M. Wt: 227.26 g/mol
InChI Key: CPURJBKOYYYKJL-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H13NO2 . It is a benzamide derivative, which is a significant class of amide compounds widely used in various industries .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(2-methylphenyl)benzamide” is non-planar and divided into three planar regions . The compound has a molecular weight of 227.263 g/mol .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-hydroxy-N-(2-methylphenyl)benzamide”. For instance, benzamide derivatives have been found to exhibit various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Therefore, “2-hydroxy-N-(2-methylphenyl)benzamide” could be explored for similar properties.

properties

CAS RN

7133-56-4

Product Name

2-hydroxy-N-(2-methylphenyl)benzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16/h2-9,16H,1H3,(H,15,17)

InChI Key

CPURJBKOYYYKJL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol was distilled from a boiling mixture of phenyl salicylate (42.8 gm, 0.20 mol), 2-toluidine (26.7 gm, 0.25 mol), and 1,2,4-trichlorobenzene (41 mL) as described in the literature procedure (Organic Syntheses, Coll. Vol. 3, 765). The cooled product mixture was transferred to an 250 mL Erlenmeyer flask and boiled with hexanes (75 mL) for 30 minutes. The solid product was isolated from the hot mixture by vacuum filtration. The solid was washed with more hexanes until the filtrate was colorless. Drying gave the pure 2′-methyl-salicylanilide (41 gm, 90%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
75 mL
Type
solvent
Reaction Step Two

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